Cas no 86-29-3 (Diphenylacetonitrile)
Diphenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Diphenylacetonitrile
- BENZHYDRYL CYANIDE
- DIPAN
- DIPHENATRILE
- DIPHENYL-A-CYANOMETHANE
- DIPHENYLMETHYL CYANIDE
- RARECHEM AQ A3 0160
- Acetonitrile, diphenyl-
- alpha-Cyanodiphenylmethane
- alpha-phenyl-benzeneacetonitril
- alpha-phenylbenzeneacetonitrile
- alpha-Phenyl-benzeneacetonitrile
- alpha-Phenylbenzylcyanide
- alpha-Phenylphenylacetonitrile
- a-Phenylbenzyl cyanide
- a-Phenylphenylacetonitrile
- Benzyhydrylcyanide
- -Cyanodiphenylmethane
- dibenzylcyanide
- Difenylacetonitril
- Diphenylacetonitrile
- Diphenylacetonitrile Solution
- Benzeneacetonitrile, alpha-phenyl-
- NSC884
- Diphenyl-.alpha.-cyanomethane
- NCGC00259105-01
- .alpha.-Cyanodiphenylmethane
- NSC-884
- AE-641/03255011
- FT-0625250
- MFCD00001862
- EN300-20197
- AS-12052
- Diphenyl-alpha-cyanomethane
- CAS-86-29-3
- USAF KF-13
- LEVOMETHADONE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
- alpha-Phenylbenzyl cyanide
- Diphenylacetonitrile, 98%
- EINECS 201-662-5
- Tox21_302854
- DTXCID80539
- D0261
- AC-25261
- CS-W015768
- WLN: NCYR&R
- DTXSID4020539
- Difenylacetonitril [Czech]
- 86-29-3
- BP-12820
- 2,2-diphenyl-acetonitrile
- QK4W106TKU
- TimTec1_003810
- Ph~2~C(H)CN
- NSC130268
- .alpha.-Phenylbenzylcyanide
- EPA Pesticide Chemical Code 037901
- BRN 1911160
- BRD-K12971880-001-01-6
- SR-01000393862-1
- .ALPHA.-PHENYLBENZYL CYANIDE
- Z104477222
- diphenylacetonitril
- Q-201006
- DIPHENYLACETIC ACID NITRILE [MI]
- SR-01000393862
- .alpha.-Phenyl-benzeneacetonitrile
- UNII-QK4W106TKU
- NCGC00256362-01
- PD065563
- NCGC00249068-01
- Diphenylmethylcyanide
- METHADONE HYDROCHLORIDE IMPURITY E [EP IMPURITY]
- AI3-17436
- HY-W015052
- HMS1544N04
- FT-0667650
- InChI=1/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14
- Caswell No. 396
- .alpha.-Phenylphenylacetonitrile
- LS-7365
- Tox21_201556
- Benzhydrylcyanide
- STK700770
- Diphenyl acetonitrile
- diphenyl-acetonitrile
- AKOS000120009
- Methadone Hydrochoride Imp. E (EP); Methadone Imp. E (EP); Diphenylacetonitrile; Methadone Hydrochloride Impurity E; Methadone Impurity E
- AM90235
- DIPHENYLACETONITRILE [EP IMPURITY]
- A841600
- SY008506
- SCHEMBL181005
- NSC 130268
- D70408
- CHEMBL3185477
- Benzeneacetonitrile, .alpha.-phenyl-
- a-Phenylbenzyl cyanide, a-Phenylphenylacetonitrile
- NSC-130268
- Q27287309
- Acetonitrile, diphenyl- (6CI, 8CI)
- α-Phenylbenzeneacetonitrile (ACI)
- Diphenyl-α-cyanomethane
- NSC 884
- α-Phenylbenzyl cyanide
- α-Phenylphenylacetonitrile
- 80024-91-5
- NS00039120
- DB-319224
-
- MDL: MFCD00001862
- Inchi: 1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
- InChI Key: NEBPTMCRLHKPOB-UHFFFAOYSA-N
- SMILES: N#CC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1911160
Computed Properties
- Exact Mass: 193.08900
- Monoisotopic Mass: 193.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: White crystals.
- Density: 1.1061 (rough estimate)
- Melting Point: 73.0 to 76.0 deg-C
- Boiling Point: 181 °C/12 mmHg(lit.)
- Flash Point: 120 ºC
- Refractive Index: 1.5850 (estimate)
- Solubility: INSOLUBLE
- Water Partition Coefficient: Insoluble
- PSA: 23.79000
- LogP: 3.34208
- Solubility: Soluble in ethanol and diethyl ether.
- Merck: 3316
Diphenylacetonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:AL9800000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
Diphenylacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Diphenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807099-2.5kg |
Diphenylacetonitrile |
86-29-3 | 99% | 2.5kg |
¥1,412.00 | 2022-01-10 | |
| Fluorochem | 135980-100g |
Diphenylacetonitrile |
86-29-3 | 95% | 100g |
£14.00 | 2022-02-28 | |
| Fluorochem | 135980-500g |
Diphenylacetonitrile |
86-29-3 | 95% | 500g |
£29.00 | 2022-02-28 | |
| TRC | D489450-2.5g |
Diphenylacetonitrile |
86-29-3 | 2.5g |
$ 153.00 | 2023-09-07 | ||
| TRC | D489450-25g |
Diphenylacetonitrile |
86-29-3 | 25g |
$ 1231.00 | 2023-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017528-100g |
Diphenylacetonitrile |
86-29-3 | 99% | 100g |
¥88 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017528-500g |
Diphenylacetonitrile |
86-29-3 | 99% | 500g |
¥334 | 2024-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D107444-250g |
Diphenylacetonitrile |
86-29-3 | 99% | 250g |
¥185.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D107444-500g |
Diphenylacetonitrile |
86-29-3 | 99% | 500g |
¥317.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D107444-25g |
Diphenylacetonitrile |
86-29-3 | 99% | 25g |
¥41.90 | 2023-09-03 |
Diphenylacetonitrile Production Method
Production Method 1
Production Method 2
1.2 Reagents: Poly(methylhydrosiloxane) ; 5 min, rt; 12 h, rt
1.3 Reagents: Ammonium fluoride Solvents: Methanol ; rt; 30 min, rt
Production Method 3
Production Method 4
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; rt; 24 h, 80 °C
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
1.2 Solvents: Dichloromethane ; rt; 1.5 h, rt
Production Method 21
1.2 Solvents: Water ; rt
Production Method 22
1.2 Solvents: Dichloromethane ; rt; 1 h, rt
Production Method 23
Production Method 24
1.2 Solvents: Dichloromethane ; rt; 0.5 h, rt
Production Method 25
1.2 6 h, 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 26
Production Method 27
1.2 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 28
1.2 6 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 29
Production Method 30
Production Method 31
Diphenylacetonitrile Raw materials
- 2,2-Diphenylacetamide
- Benzeneacetaldehyde, α-phenyl-, oxime
- Silanecarbonitrile,(1,1-dimethylethyl)dimethyl-
- 1,1'-(Methoxymethylene)bisbenzene
- Tetrabutylammonium bromide
- Diphenylacetaldehyde (>80%)
- Benzhydrol
- Benzene,1-[(diphenylmethyl)sulfonyl]-4-methyl-
- Phosphoric acid, cyanodiphenylmethyl diethyl ester
- 2,2-Diphenylethylamine
- Chlorodiphenylmethane
- 2H-Pyran, 2-(diphenylmethoxy)tetrahydro-
- Cyanide
- Benzeneacetaldehyde, α-phenyl-, oxime, [C(E)]-
- Silane, (diphenylmethoxy)trimethyl-
- trimethylsilanecarbonitrile
Diphenylacetonitrile Preparation Products
Diphenylacetonitrile Suppliers
Diphenylacetonitrile Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on Diphenylacetonitrile
Diphenylacetonitrile (CAS No. 86-29-3): Applications and Recent Research Developments
Diphenylacetonitrile, with the chemical formula C8H7N and the CAS number 86-29-3, is a significant organic compound widely utilized in the chemical and pharmaceutical industries. This aromatic nitrile, characterized by its dual phenyl groups attached to a cyano group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its versatility has led to extensive applications in pharmaceutical synthesis, agrochemical production, and material science.
The compound's molecular structure, featuring a highly conjugated system of benzene rings and a polar cyano group, contributes to its reactivity and functionality. This conjugation not only influences its electronic properties but also enhances its role as a building block in organic synthesis. The cyano group (-CN) is particularly noteworthy, as it can undergo various transformations such as hydrolysis, reduction, and condensation reactions, facilitating the synthesis of more complex molecules.
In recent years, Diphenylacetonitrile has garnered attention in the field of medicinal chemistry due to its potential as a precursor for biologically active compounds. Researchers have explored its utility in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmacologically relevant molecules. For instance, studies have demonstrated its role in constructing fused ring systems like benzothiophenes and indoles, which are known for their antimicrobial and anti-inflammatory properties.
One of the most compelling areas of research involving Diphenylacetonitrile is its application in the development of photoreactive compounds. The compound's ability to absorb UV light and undergo photochemical reactions has opened new avenues in materials science and drug delivery systems. Recent studies have shown that Diphenylacetonitrile-based polymers can be engineered to exhibit photochromic properties, making them suitable for use in optical storage devices and smart materials.
Furthermore, the compound has been investigated for its role in catalytic processes. The cyano group can act as a ligand in transition metal catalysis, facilitating cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are crucial in constructing biaryl structures, which are common motifs in many drugs and natural products. The use of Diphenylacetonitrile as a ligand has been reported to enhance reaction efficiency and selectivity, thereby improving synthetic routes.
The pharmaceutical industry has also explored Diphenylacetonitrile's potential in the development of antiviral and anticancer agents. Researchers have synthesized derivatives of this compound that exhibit inhibitory effects on viral proteases and kinases. For example, modified Diphenylacetonitrile molecules have shown promise in targeting specific enzymes involved in HIV replication and cancer cell proliferation. These findings highlight the compound's significance as a pharmacophore in drug discovery efforts.
In addition to its pharmaceutical applications, Diphenylacetonitrile plays a crucial role in agrochemical research. Its derivatives have been investigated for their herbicidal and fungicidal properties. By modifying the substituents on the phenyl rings or introducing additional functional groups, chemists can tailor the biological activity of these compounds. Such modifications have led to the development of novel agrochemicals that offer effective crop protection while minimizing environmental impact.
The material science sector has also embraced Diphenylacetonitrile for its utility in polymer synthesis. The compound serves as a monomer or intermediate in producing high-performance polymers with specialized properties. For instance, polymers derived from Diphenylacetonitrile exhibit enhanced thermal stability and mechanical strength, making them suitable for use in aerospace components and electronic devices. Additionally, these polymers can be functionalized to exhibit conductive or luminescent properties, expanding their applications in advanced materials.
Recent advances in green chemistry have prompted researchers to explore sustainable synthetic routes involving Diphenylacetonitrile. Efforts have been made to develop catalytic systems that minimize waste generation and energy consumption. For example, solvent-free reactions using solid-state catalysts have been optimized for synthesizing Diphenylacetonitrile derivatives under mild conditions. Such innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.
The analytical chemistry community has also utilized Diphenylacetonitrile as an internal standard or reference material for spectroscopic techniques. Its well-characterized spectral properties make it an ideal candidate for calibrating instruments and ensuring accurate quantitative analysis. Furthermore, its stability under various storage conditions enhances its reliability as a standard substance.
In conclusion, Diphenylacetonitrile (CAS No. 86-29-3) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, agrochemical development, material science, and analytical chemistry. As research continues to uncover new applications for this versatile molecule, its importance is expected to grow further.
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